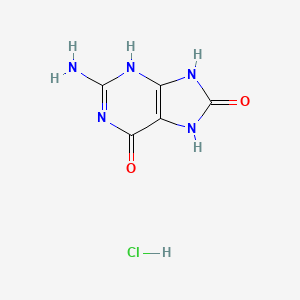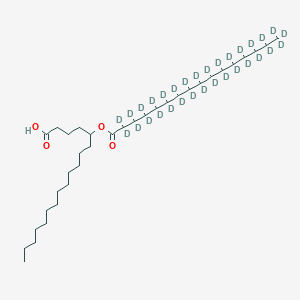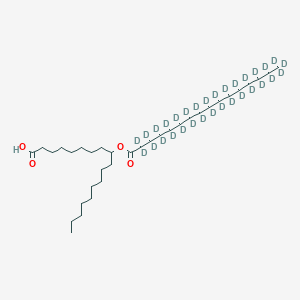
2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride” is known as 2-Amino-6,8-dihydroxypurine Hydrochloride. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dihydroxypurine Hydrochloride typically involves the reaction of guanine with hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-6,8-dihydroxypurine Hydrochloride involves the use of high-purity guanine and hydrochloric acid. The reaction is conducted in large reactors with precise temperature and pH control to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-6,8-dihydroxypurine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different purine derivatives.
Reduction: It can be reduced to form dihydropurine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives, which can have different biological activities and applications.
科学研究应用
2-Amino-6,8-dihydroxypurine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and diagnostic reagents.
作用机制
The mechanism of action of 2-Amino-6,8-dihydroxypurine Hydrochloride involves its interaction with nucleic acids. It can intercalate into DNA and RNA, affecting their structure and function. This interaction can inhibit the replication of nucleic acids, making it a potential therapeutic agent for diseases involving rapid cell proliferation.
相似化合物的比较
Similar Compounds
Guanine: A naturally occurring purine base found in nucleic acids.
Adenine: Another purine base that is a component of DNA and RNA.
Hypoxanthine: An intermediate in the biosynthesis of purines.
Uniqueness
2-Amino-6,8-dihydroxypurine Hydrochloride is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in research and potential therapeutic applications.
属性
IUPAC Name |
2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8050282.png)


![2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide](/img/structure/B8050297.png)
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8050305.png)
![Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-](/img/structure/B8050312.png)
![[(2R)-2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B8050317.png)
![4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide](/img/structure/B8050324.png)
![(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one](/img/structure/B8050329.png)





